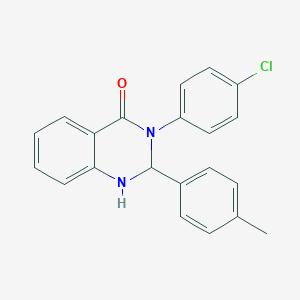![molecular formula C25H18N2OS B393194 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 312498-80-9](/img/structure/B393194.png)
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, also known as NSC 710464, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antiviral Activity
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone: derivatives have been studied for their potential antiviral properties. For instance, similar compounds have shown in vitro activity against HIV-1/2 , with certain derivatives demonstrating antiHIV activity at micromolar concentration ranges . This suggests that quinazolinone derivatives could be explored further as potential treatments for HIV.
Cytotoxicity Studies
The cytotoxicity of quinazolinone compounds is also of significant interest. Studies have been conducted using colonies of T-cell leukemia cells to determine the acute cytotoxicity of these compounds . This research is crucial for understanding the safety profile of quinazolinone derivatives for potential therapeutic use.
Anti-Influenza Virus Properties
Some quinazolinone derivatives have been characterized as inhibitors of influenza virus replication. Their antiviral activity has been compared to existing antiviral drugs like rimantadine and amantadine, showing promising results . This opens up possibilities for new anti-influenza medications.
Non-Nucleoside Inhibitors of Hepatitis C Virus
Quinazolinone derivatives have been identified as non-nucleoside inhibitors of hepatitis C virus replication. This application is particularly important given the global burden of hepatitis C and the need for effective treatments .
Antifungal and Antibacterial Properties
Beyond antiviral applications, quinazolinone derivatives have shown potential as antifungal and antibacterial agents. This broad spectrum of activity makes them valuable for research into new antimicrobial drugs .
Agricultural Applications
In agriculture, quinazolinone derivatives have been explored for their herbicidal properties. The development of new herbicides is essential for managing weed resistance and ensuring sustainable agricultural practices .
Anticonvulsant Activity
The anticonvulsant activity of quinazolinone derivatives is another area of interest. These compounds could contribute to the development of new treatments for seizure disorders, which affect millions worldwide .
Antidepressant and Anxiolytic Effects
Finally, quinazolinone derivatives have been associated with anxiolytic, sedative, and antidepressant activity. This suggests potential applications in the treatment of anxiety and depression, which are common mental health conditions .
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c28-24-22-15-6-7-16-23(22)26-25(27(24)20-12-2-1-3-13-20)29-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRQNUJFABDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-4-{3-nitro-2,4,6-trimethylphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B393119.png)
![3-[2-({2,4-bisnitrophenyl}hydrazono)-2-(4-fluorophenyl)ethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B393120.png)
![6-(5-Bromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393121.png)
![2-({[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B393122.png)
![6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B393126.png)
![Tert-butyl 2-[3-(mesitylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B393128.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393130.png)
![4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B393131.png)
![N-[1-(3-Chloro-4-fluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]isovaleramide](/img/structure/B393132.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B393134.png)